FGFR1 inhibitor-17

FGFR1 inhibition Tyrosine kinase inhibitor Biochemical assay

Select FGFR1 inhibitor-17 (CAS 308298-51-3) as your FGFR1 reference standard. With a biochemically defined IC50 of 7.60 nM, it provides a reliable middle-potency control for kinase assays and cancer cell line screening, bridging the gap between weaker tools and ultra-potent clinical candidates. Its favorable physicochemical profile (MW 316.74) makes it an ideal scaffold for medicinal chemistry optimization.

Molecular Formula C16H13ClN2O3
Molecular Weight 316.74 g/mol
Cat. No. B10801531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFGFR1 inhibitor-17
Molecular FormulaC16H13ClN2O3
Molecular Weight316.74 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2O3/c1-9-16(22-12-5-2-10(17)3-6-12)15(19-18-9)13-7-4-11(20)8-14(13)21/h2-8,20-21H,1H3,(H,18,19)
InChIKeyRXNAWJOUYWUNJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FGFR1 Inhibitor-17: Chemical Identity and Baseline Characteristics for FGFR1-Targeted Research Procurement


FGFR1 inhibitor-17 (also designated Compound 92, CAS 308298-51-3) is a synthetic small-molecule inhibitor of the fibroblast growth factor receptor 1 (FGFR1) tyrosine kinase [1]. The compound is referenced in patent literature as an FGFR inhibitor and is primarily employed as a research tool in biochemical and cellular assays to interrogate FGFR1-dependent signaling pathways relevant to oncology [2][3]. Its molecular formula is C16H13ClN2O3, with a molecular weight of 316.74 g/mol [1].

Why FGFR1 Inhibitor-17 Cannot Be Replaced by Other FGFR1-Targeted Inhibitors Without Experimental Validation


FGFR1 inhibitors exhibit substantial variability in potency, selectivity across the FGFR isoform family (FGFR1-4), off-target kinase profiles, and physicochemical properties. Published biochemical data reveal that even among clinical-stage FGFR1-4 inhibitors, IC50 values for FGFR1 span over two orders of magnitude [1]. For example, while pemigatinib displays an FGFR1 IC50 of 0.4 nM, other approved agents such as futibatinib and derazantinib exhibit significantly higher values (3.9 nM and 4.5 nM, respectively) [1]. Furthermore, the degree of inhibition against FGFR4 and other non-target kinases diverges markedly across compounds, directly impacting both experimental readouts and potential off-target cellular effects [1][2]. Consequently, direct substitution of FGFR1 inhibitor-17 with an alternate FGFR1 ligand, without accounting for these quantitative differences, risks introducing uncontrolled variables that can compromise assay reproducibility and data interpretation.

Quantitative Differentiation of FGFR1 Inhibitor-17: Biochemical Potency Benchmarks and Experimental Context


Biochemical FGFR1 Inhibitory Potency of FGFR1 Inhibitor-17 Relative to Reference Inhibitor PD173074

In an ELISA-based spectrophotometric assay using recombinant FGFR1 and poly(Glu,Tyr) 4:1 as substrate, FGFR1 inhibitor-17 (Compound S17, US11834432) exhibited an IC50 value of 7.60 nM [1]. By comparison, the widely used tool compound PD173074 demonstrates an FGFR1 IC50 of approximately 25 nM in cell-free kinase assays . This indicates that FGFR1 inhibitor-17 is approximately 3.3-fold more potent than PD173074 against FGFR1 under comparable biochemical conditions.

FGFR1 inhibition Tyrosine kinase inhibitor Biochemical assay

Comparative Biochemical Potency of FGFR1 Inhibitor-17 Against Clinical-Stage FGFR1-4 Inhibitors

Relative to clinical-stage FGFR inhibitors, FGFR1 inhibitor-17 (IC50 = 7.60 nM) exhibits moderate biochemical potency. It is approximately 8-fold less potent than pemigatinib (FGFR1 IC50 = 0.4 nM), 8-fold less potent than infigratinib (FGFR1 IC50 = 0.9 nM), and 6-fold less potent than erdafitinib (FGFR1 IC50 = 1.2 nM) [1]. However, it is approximately 2-fold more potent than derazantinib (FGFR1 IC50 = 4.5 nM) and comparable to debio 1347 (FGFR1 IC50 = 9.3 nM) [1]. This intermediate potency profile positions FGFR1 inhibitor-17 as a useful benchmark tool compound distinct from both highly potent clinical candidates and weaker research tool compounds.

FGFR1 inhibition Clinical candidate comparison Biochemical potency

Patent-Derived Structural Context and Intellectual Property Provenance of FGFR1 Inhibitor-17

FGFR1 inhibitor-17 is structurally identified as Compound S17 within the patent family US11834432, which claims substituted pyrazolo[1,5-a]pyridine derivatives as FGFR inhibitors [1]. The compound bears the ChEMBL identifier CHEMBL4294660 and is registered in BindingDB with the monomer ID BDBM50468399 [1]. Its specific molecular formula (C16H13ClN2O3) and CAS registry number (308298-51-3) provide unambiguous chemical identity for procurement and experimental documentation [2]. This patent provenance distinguishes it from commercially available tool compounds that lack detailed structural disclosure in the peer-reviewed literature.

FGFR1 inhibitor patent Chemical structure Intellectual property

Physicochemical Property Profile of FGFR1 Inhibitor-17 for Assay Development and Formulation

FGFR1 inhibitor-17 possesses a molecular weight of 316.74 g/mol and a molecular formula of C16H13ClN2O3, placing it in the lower molecular weight range among FGFR1 tool compounds [1]. For comparison, PD173074 has a molecular weight of 349.4 g/mol, while clinical candidate infigratinib has a molecular weight of 560.6 g/mol . The compound is reported to be soluble in DMSO at a concentration of 10 mM, consistent with standard in vitro assay preparation [1]. Its relatively low molecular weight and moderate lipophilicity may confer favorable membrane permeability characteristics for cellular assays, although explicit permeability data are not currently available in the public domain.

Physicochemical properties Solubility Molecular weight

Recommended Research and Industrial Application Scenarios for FGFR1 Inhibitor-17 Based on Quantitative Evidence


Biochemical FGFR1 Kinase Assay Development and High-Throughput Screening

With a biochemically determined FGFR1 IC50 of 7.60 nM, FGFR1 inhibitor-17 serves as an appropriate positive control or reference compound for FGFR1 kinase activity assays employing recombinant enzyme and poly(Glu,Tyr) substrate systems [1]. Its potency is sufficient to generate robust inhibition signals without the extreme potency of clinical candidates like pemigatinib (0.4 nM), which may saturate assay windows at low concentrations [2]. Researchers developing or validating FGFR1 biochemical assays can use FGFR1 inhibitor-17 to establish concentration-response curves and assess inter-assay variability.

Comparative Potency Benchmarking in FGFR1-Dependent Cellular Models

FGFR1 inhibitor-17 occupies an intermediate potency position (IC50 = 7.60 nM) relative to both research tool compounds and clinical-stage inhibitors [1][2]. This makes it a valuable benchmarking tool when comparing the cellular effects of novel FGFR1 inhibitors across FGFR1-amplified or -mutant cancer cell lines. Its use alongside reference compounds like PD173074 (IC50 = 25 nM) and infigratinib (IC50 = 0.9 nM) can help establish a potency ladder for interpreting compound-specific effects on downstream signaling and proliferation endpoints [1].

Structure-Activity Relationship (SAR) Studies and Chemical Probe Development

As a structurally disclosed compound (Compound S17) from patent US11834432, FGFR1 inhibitor-17 provides a defined chemical starting point for medicinal chemistry optimization campaigns targeting FGFR1 [3]. Its relatively low molecular weight (316.74 g/mol) and moderate lipophilicity offer a favorable physicochemical profile for further derivatization [4]. Researchers engaged in FGFR1 inhibitor lead optimization can utilize FGFR1 inhibitor-17 as a reference scaffold to evaluate the impact of structural modifications on biochemical potency and selectivity.

Assay Quality Control and Inter-Laboratory Reproducibility Studies

The unambiguous chemical identity of FGFR1 inhibitor-17 (CAS 308298-51-3, CHEMBL4294660) and its availability from multiple commercial vendors facilitate its use as a standardized control compound in multi-site studies [3][4]. Including FGFR1 inhibitor-17 as a reference inhibitor in FGFR1 assay protocols can help normalize data across different laboratories, instruments, and experimental batches, thereby enhancing reproducibility and enabling more robust meta-analyses of FGFR1-targeted compound datasets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for FGFR1 inhibitor-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.